molecular formula C8H10S B1294982 2,5-Dimethylbenzenethiol CAS No. 4001-61-0

2,5-Dimethylbenzenethiol

Cat. No.: B1294982
CAS No.: 4001-61-0
M. Wt: 138.23 g/mol
InChI Key: NHAUBUMQRJWWAT-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzenethiol, also known as 2,5-Dimethylthiophenol, is an organic compound with the molecular formula C8H10S. It is a derivative of benzenethiol, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its distinct thiol group (-SH) attached to the aromatic ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzenethiol can be synthesized through various methods. One common synthetic route involves the reaction of 2,5-dimethylbromobenzene with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include:

    Reagents: 2,5-dimethylbromobenzene, thiourea, and a base such as sodium hydroxide.

    Solvent: Ethanol or water.

    Temperature: Reflux conditions (around 80-100°C).

    Reaction Time: Several hours to complete the reaction.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes involving the hydrogenation of 2,5-dimethylbenzenesulfonyl chloride. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Disulfides (e.g., 2,5-dimethylbenzenedisulfide) and sulfonic acids.

    Reduction: 2,5-dimethylbenzene.

    Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

2,5-Dimethylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzenethiol primarily involves its thiol group, which can participate in redox reactions and form covalent bonds with various molecular targets. The thiol group can undergo oxidation to form disulfides, which play a crucial role in maintaining the redox balance in biological systems. Additionally, the aromatic ring can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzenethiol
  • 2,6-Dimethylbenzenethiol
  • 3,5-Dimethylbenzenethiol
  • 4-Methylbenzenethiol

Uniqueness

2,5-Dimethylbenzenethiol is unique due to the specific positioning of the methyl groups at the 2 and 5 positions, which influences its chemical reactivity and physical properties. Compared to other dimethylbenzenethiols, it exhibits distinct reactivity patterns in electrophilic substitution reactions and has unique applications in polymer synthesis and redox chemistry.

Properties

IUPAC Name

2,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUBUMQRJWWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063259
Record name Benzenethiol, 2,5-dimethyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4001-61-0
Record name 2,5-Dimethylbenzenethiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Xylenethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,5-dimethyl-
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Record name Benzenethiol, 2,5-dimethyl-
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Record name 2,5-dimethylbenzenethiol
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Record name 2,5-XYLENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Dimethylbenzenethiol in the formation of metal nanoclusters?

A1: this compound acts as a stabilizing ligand in the formation of metal nanoclusters, particularly gold and silver nanoclusters. [, , ] As a thiol, it readily forms strong bonds with the surface metal atoms, preventing aggregation and controlling the size and shape of the resulting nanoclusters. This is crucial for tailoring the optical and electronic properties of these nanomaterials for specific applications.

Q2: Are there other examples of this compound being used in the synthesis of metal-organic compounds?

A3: Yes, [Barnhart et al. (1995)] [] utilized this compound to synthesize a series of organoindium thiolate oligomers. The researchers successfully incorporated this compound into dimeric indium-sulfur complexes, highlighting the versatility of this compound in coordinating with various metal centers. These findings contribute to a broader understanding of metal-sulfur bonding and the potential of these compounds in materials science.

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